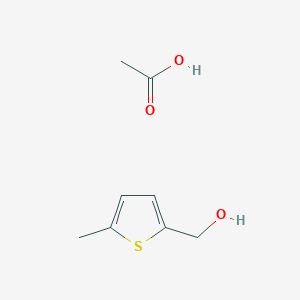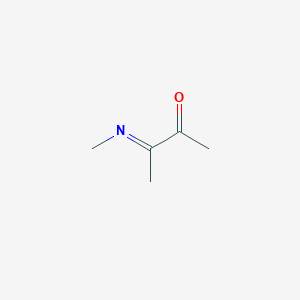
1-Methyl-2-imidazolidineselone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-2-imidazolidineselone is a heterocyclic compound featuring a five-membered ring structure with two nitrogen atoms and one selenium atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-imidazolidineselone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methylamine with carbon disulfide to form methylisothiourea, which is then cyclized with selenium to yield this compound. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions: 1-Methyl-2-imidazolidineselone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoxides or selenones.
Reduction: Reduction reactions can convert the compound back to its selenide form.
Substitution: The nitrogen atoms in the ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted imidazolidineselones depending on the reagents used.
科学的研究の応用
1-Methyl-2-imidazolidineselone has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other selenium-containing compounds.
Medicine: Research is ongoing into its potential use as an antioxidant and in the development of selenium-based pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 1-Methyl-2-imidazolidineselone exerts its effects involves its ability to interact with various molecular targets. The selenium atom in the compound can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the nitrogen atoms in the ring can form coordination complexes with metal ions, affecting various biochemical pathways.
類似化合物との比較
1-Methyl-2-imidazolidinone: A structurally similar compound but with an oxygen atom instead of selenium.
Imidazole: A simpler heterocyclic compound with two nitrogen atoms in a five-membered ring.
Selenourea: Contains selenium and nitrogen but lacks the ring structure.
Uniqueness: 1-Methyl-2-imidazolidineselone is unique due to the presence of selenium in its ring structure, which imparts distinct chemical and biological properties compared to its oxygen or sulfur analogs. This uniqueness makes it valuable for specific applications where selenium’s redox activity is beneficial.
特性
CAS番号 |
66194-75-0 |
|---|---|
分子式 |
C4H7N2Se |
分子量 |
162.08 g/mol |
InChI |
InChI=1S/C4H7N2Se/c1-6-3-2-5-4(6)7/h2-3H2,1H3 |
InChIキー |
WUMUTOGBESJSEZ-UHFFFAOYSA-N |
正規SMILES |
CN1CCN=C1[Se] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



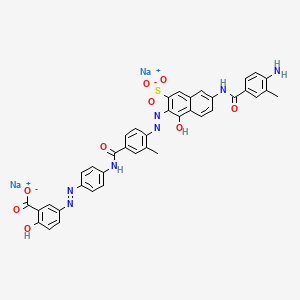
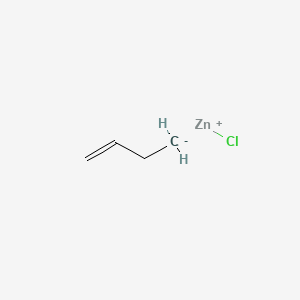
![Bicyclo[3.1.1]hept-2-ene-2-carboxaldehyde](/img/structure/B14461135.png)
![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
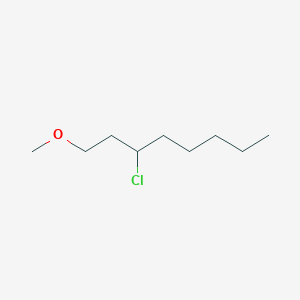
![3-Hydroxytetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-2-carboxylic acid](/img/structure/B14461153.png)

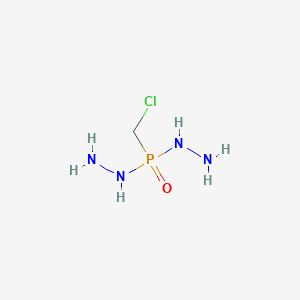
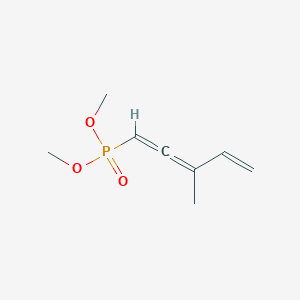
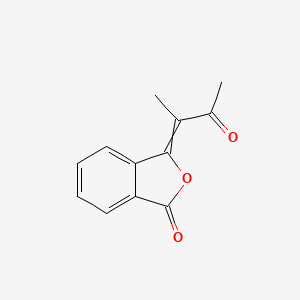
![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt](/img/structure/B14461182.png)
